![molecular formula C21H24FN3O3 B10854754 (1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

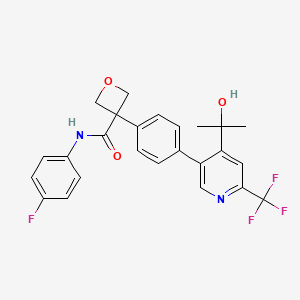

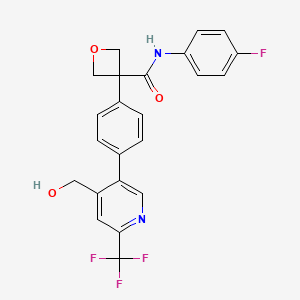

AZ5576 is a potent, highly selective, and orally bioavailable inhibitor of cyclin-dependent kinase 9 (CDK9). Cyclin-dependent kinase 9 is a serine/threonine kinase that regulates the elongation of transcription through phosphorylation of RNA polymerase II at serine 2. AZ5576 has shown significant potential in preclinical models, particularly in the treatment of various hematological malignancies such as acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .

Méthodes De Préparation

The synthesis of AZ5576 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The mother liquor preparation method involves dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . Industrial production methods for AZ5576 are not widely documented, but the compound is available for research purposes from various suppliers .

Analyse Des Réactions Chimiques

AZ5576 primarily undergoes reactions related to its role as a cyclin-dependent kinase 9 inhibitor. It inhibits cyclin-dependent kinase 9 enzyme activity with an IC50 of less than 5 nanomolar and decreases the phosphorylation of serine 2 on RNA polymerase II in cells with an IC50 of 96 nanomolar . The compound induces rapid caspase activation and loss of cell viability in various hematological cancer cell lines .

Applications De Recherche Scientifique

AZ5576 has been extensively studied for its potential therapeutic applications in hematological malignancies. It has demonstrated efficacy in preclinical models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma . The compound induces rapid cell death and achieves significant anti-tumor activity in these models. Additionally, AZ5576 has shown potential in overcoming the protective effects of the tumor microenvironment, making it a promising candidate for further development in cancer therapy .

Mécanisme D'action

AZ5576 exerts its effects by inhibiting cyclin-dependent kinase 9, leading to a decrease in the phosphorylation of serine 2 on RNA polymerase II. This inhibition results in the downregulation of genes with short-lived transcripts and labile proteins, such as Mcl1 and Myc, which are critical for the survival and proliferation of cancer cells . The compound induces apoptosis through the activation of caspase 3 and the loss of cell viability .

Comparaison Avec Des Composés Similaires

AZ5576 is unique in its high selectivity and potency as a cyclin-dependent kinase 9 inhibitor. Similar compounds include AZD4573, dinaciclib, and flavopiridol, which also target cyclin-dependent kinases but may have broader activity profiles and different therapeutic indices . AZ5576’s specificity for cyclin-dependent kinase 9 and its ability to induce rapid cell death in hematological malignancies highlight its potential advantages over other inhibitors .

Propriétés

Formule moléculaire |

C21H24FN3O3 |

|---|---|

Poids moléculaire |

385.4 g/mol |

Nom IUPAC |

(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C21H24FN3O3/c1-13(26)24-17-5-3-4-15(10-17)21(27)25-20-11-14(8-9-23-20)18-7-6-16(22)12-19(18)28-2/h6-9,11-12,15,17H,3-5,10H2,1-2H3,(H,24,26)(H,23,25,27)/t15-,17+/m0/s1 |

Clé InChI |

QNWXRLPZIFMTBK-DOTOQJQBSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |

SMILES canonique |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=CC(=C2)C3=C(C=C(C=C3)F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-[[1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-3-yl]methyl]morpholine;hydrochloride](/img/structure/B10854729.png)